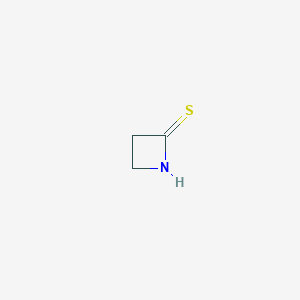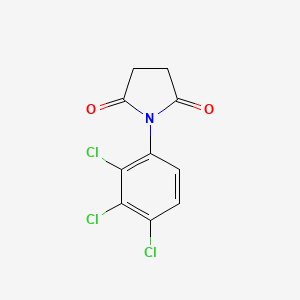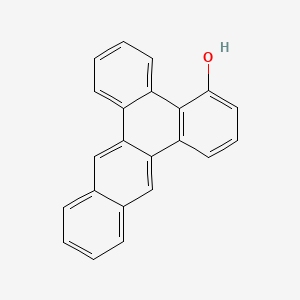![molecular formula C18H20O B14304438 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one CAS No. 122916-83-0](/img/structure/B14304438.png)
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one is an organic compound with a complex structure that includes a phenyl group and a propan-2-one group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst.
Zeolite-Catalyzed Isomerization: This method uses zeolite as a catalyst to isomerize phenyl propylene oxide.
Gas-Phase Ketonic Decarboxylation: This industrial method involves the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst.
Analyse Chemischer Reaktionen
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include benzoic acid and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies involving enzyme-catalyzed reactions.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo oxidative deamination mediated by flavin-containing monooxygenase 3 (FMO3), leading to the formation of non-toxic metabolites . This process is crucial for its biodegradation and excretion.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be compared with similar compounds such as:
Benzyl Methyl Ketone: This compound is structurally similar but has different chemical properties and applications.
Phenyl Vinyl Ketone: It has a vinyl group instead of the isopropyl group, leading to different reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Eigenschaften
CAS-Nummer |
122916-83-0 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1-phenyl-1-(4-propan-2-ylphenyl)propan-2-one |
InChI |
InChI=1S/C18H20O/c1-13(2)15-9-11-17(12-10-15)18(14(3)19)16-7-5-4-6-8-16/h4-13,18H,1-3H3 |
InChI-Schlüssel |
FVQXDGHEYSUVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)



![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)

